2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile

Catalog No.
S3339910
CAS No.
340319-15-5
M.F
C17H12N2O
M. Wt
260.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile

CAS Number

340319-15-5

Product Name

2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile

IUPAC Name

2-[(3-formylindol-1-yl)methyl]benzonitrile

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C17H12N2O/c18-9-13-5-1-2-6-14(13)10-19-11-15(12-20)16-7-3-4-8-17(16)19/h1-8,11-12H,10H2

InChI Key

NOWKHVRSYCMZFU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)C#N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)C#N

2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C17H12N2O and a molecular weight of approximately 260.30 g/mol. It features a structure that includes an indole moiety, specifically a formyl group at the 3-position, which is linked through a methylene bridge to a benzonitrile group at the 2-position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and functional groups .

The reactivity of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile can be attributed to its functional groups. The aldehyde group (formyl) can participate in various reactions, including:

  • Condensation Reactions: It can react with amines to form imines or Schiff bases.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Additions: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to diverse derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that compounds containing indole structures often exhibit significant biological activities, including:

  • Anticancer Properties: Indole derivatives have been studied for their potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Some studies suggest that similar compounds may possess antibacterial and antifungal properties.
  • Neuroprotective Effects: Indoles are also investigated for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

The synthesis of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile typically involves several steps:

  • Synthesis of Indole Derivative: Starting from an appropriate indole precursor, the formyl group is introduced through formylation reactions.
  • Formation of Benzonitrile Linkage: The benzonitrile moiety is then attached via a methylene bridge, often using methods such as:
    • Mannich Reaction: This involves the reaction of an amine with formaldehyde and a ketone or aldehyde.
    • Refluxing Conditions: The reaction mixture may require refluxing in solvents like ethanol or acetic acid to facilitate the formation of the desired product.

These methods highlight the compound's synthetic accessibility within organic chemistry frameworks .

2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological properties, it could serve as a lead compound for drug discovery.
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex molecules.
  • Material Science: The compound may find applications in developing organic materials or sensors due to its electronic properties .

Interaction studies involving 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile are essential for understanding its pharmacological profile. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound interacts with specific biological targets, such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level, particularly in biological systems.

Such studies are crucial for elucidating the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(3-formyl-1H-indol-1-yl)benzonitrileC16H10N2OSimilar indole structure; lacks methylene bridge
1-(3-cyano-benzyl)-3-formyl-1H-indoleC17H12N2OContains cyano group; different substitution pattern
Indole derivatives with various substitutionsVariableBroad range of biological activities; diverse applications

Uniqueness

The uniqueness of 2-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile lies in its specific arrangement of functional groups and its potential dual reactivity as both an electrophile (due to the formyl group) and a nucleophile (due to the indole nitrogen). This duality may enhance its utility in synthetic and medicinal chemistry compared to other similar compounds .

XLogP3

2.8

Wikipedia

2-[(3-Formyl-1H-indol-1-yl)methyl]benzonitrile

Dates

Modify: 2023-07-26

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